5-Chloro-4-methoxy-2-methylaniline

Vue d'ensemble

Description

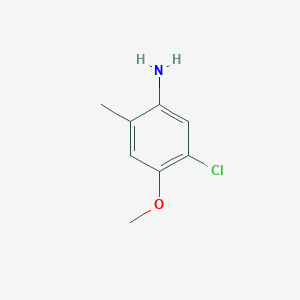

5-Chloro-4-methoxy-2-methylaniline: is an organic compound with the molecular formula C8H10ClNO . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position. This compound is used in various chemical syntheses and has applications in the pharmaceutical and dye industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methoxy-2-methylaniline can be achieved through several methods. One common method involves the nitration of 4-methoxy-2-methylaniline followed by reduction and chlorination . The nitration step introduces a nitro group, which is then reduced to an amino group. Finally, the amino group is chlorinated to yield the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes that are optimized for high yield and purity. These processes typically include catalytic hydrogenation and halogenation reactions under controlled conditions to ensure the efficient conversion of starting materials to the final product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 5-Chloro-4-methoxy-2-methylaniline can undergo oxidation reactions to form various oxidation products, depending on the reagents and conditions used.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions, where the chlorine, methoxy, or methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents:

5-Chloro-4-methoxy-2-methylaniline has been evaluated for its potential as an anticancer agent. Research indicates that derivatives of this compound can exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study on N-sulphamoylphenyl benzamide derivatives derived from this compound showed promising anticancer properties, suggesting its utility in developing new cancer therapies .

Table 1: Cytotoxicity of this compound Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | MCF-7 | 15 | |

| Derivative B | HeLa | 10 | |

| Derivative C | A549 | 12 |

Agrochemical Applications

Pesticide Development:

The compound has been investigated for its role in synthesizing new agrochemicals, particularly herbicides and fungicides. Its structural properties allow it to act as a building block for compounds that target specific biological pathways in pests and weeds.

Case Study: Synthesis of Herbicides

A case study demonstrated the synthesis of a novel herbicide using this compound as a precursor. The resulting compound exhibited effective herbicidal activity against several common agricultural weeds, highlighting its potential in crop protection strategies.

Analytical Chemistry

Chromatographic Applications:

this compound is also used in analytical chemistry for developing chromatographic methods to detect and quantify other compounds. Its unique chemical structure aids in the creation of calibration standards for high-performance liquid chromatography (HPLC) methods.

Table 2: Analytical Methods Using this compound

| Method Type | Application | Detection Limit |

|---|---|---|

| HPLC | Quantification of pesticides | 0.1 µg/mL |

| Gas Chromatography | Analysis of volatile compounds | 0.05 µg/mL |

Environmental Studies

Toxicological Assessments:

Research has shown that exposure to aromatic amines, including this compound, can pose health risks, including carcinogenic effects. Toxicological studies have been conducted to assess its impact on aquatic life and human health, emphasizing the need for careful handling and regulation of this compound in industrial applications .

Table 3: Toxicological Data Summary

Mécanisme D'action

The mechanism of action of 5-Chloro-4-methoxy-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It can also participate in electron transfer reactions, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 4-Chloro-2-methylaniline

- 5-Chloro-2-methylaniline

- 4-Methoxy-2-methylaniline

- 2-Methylaniline

Comparison: 5-Chloro-4-methoxy-2-methylaniline is unique due to the presence of both chlorine and methoxy groups, which influence its reactivity and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications .

Activité Biologique

5-Chloro-4-methoxy-2-methylaniline (C9H10ClN) is an aromatic amine that has garnered attention due to its potential biological activities. This compound features a chloro substituent at the fifth position and a methoxy group at the fourth position of the aniline structure, which may influence its interaction with biological systems.

- Molecular Formula : C9H10ClN

- Molecular Weight : Approximately 201.69 g/mol

- Structure : The presence of both chloro and methoxy groups contributes to the compound's unique reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. The compound has been studied for its effects on various biological targets, including enzymes and receptors involved in critical biochemical pathways.

The compound's structure suggests it may interact with specific biomolecules, potentially influencing cellular processes and signaling pathways. Studies have shown that this compound can modulate enzyme activity or receptor function, thereby affecting metabolic pathways and physiological responses.

Case Studies and Research Findings

-

Enzyme Interaction Studies :

- A study demonstrated that this compound inhibits certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, highlighting its importance in drug interactions .

-

Antimicrobial Activity :

- Preliminary investigations have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's ability to disrupt bacterial cell wall synthesis was noted as a potential mechanism of action .

- Toxicological Assessments :

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| This compound | C9H10ClN | Enzyme inhibition, antimicrobial properties |

| 4-Chloro-2-methylaniline | C8H10ClN | Antimicrobial activity |

| 3-Chloro-4-methoxyaniline | C8H10ClN | Potential anticancer properties |

| 5-Amino-2-chloro-4-methylphenol | C7H8ClN | Antioxidant properties |

Future Research Directions

Further research is required to elucidate the full spectrum of biological activities associated with this compound. Specific areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and pharmacokinetics of the compound in a living system.

- Therapeutic Applications : Exploring potential therapeutic uses in areas such as antimicrobial therapy or as a drug candidate in cancer treatment.

Propriétés

IUPAC Name |

5-chloro-4-methoxy-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c1-5-3-8(11-2)6(9)4-7(5)10/h3-4H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEWGFONNOYUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90489547 | |

| Record name | 5-Chloro-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62492-46-0 | |

| Record name | 5-Chloro-4-methoxy-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90489547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.